molecular formula C20H33BrO B1255690 3-Bromobarekoxide

3-Bromobarekoxide

Cat. No.: B1255690
M. Wt: 369.4 g/mol
InChI Key: XGMCPPZMRUYEQT-XLXYOEISSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromobarekoxide is a brominated diterpenoid first isolated from the marine red alga Laurencia luzonensis found in Okinawan waters . Its structure features a rare fused cycloheptane and cis-decahydronaphthalene ring system, with a bromine atom at position 3 (C-3) of the diterpene backbone . X-ray crystallography confirmed its absolute configuration, revealing trans stereochemistry at both the A/B and B/C ring junctions, a key distinction from its debrominated analogue, barekoxide, which was initially misassigned as having a trans,cis configuration . Reductive debromination of 3-bromobarekoxide yields barekoxide, enabling stereochemical correction of the latter .

Properties

Molecular Formula

C20H33BrO

Molecular Weight

369.4 g/mol

IUPAC Name

(1S,2R,5S,7R,10S,12R,14S)-5-bromo-2,6,6,10,14-pentamethyl-13-oxatetracyclo[8.6.0.02,7.012,14]hexadecane

InChI

InChI=1S/C20H33BrO/c1-17(2)13-6-9-18(3)12-16-20(5,22-16)11-7-14(18)19(13,4)10-8-15(17)21/h13-16H,6-12H2,1-5H3/t13-,14-,15-,16+,18-,19-,20-/m0/s1

InChI Key

XGMCPPZMRUYEQT-XLXYOEISSA-N

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@]4([C@@H](C2)O4)C)(CC[C@@H](C3(C)C)Br)C

Canonical SMILES

CC1(C2CCC3(CC4C(O4)(CCC3C2(CCC1Br)C)C)C)C

Synonyms

3-bromobarekoxide

Origin of Product

United States

Comparison with Similar Compounds

Core Skeleton and Bromination Patterns

  • 3-Bromobarekoxide : Brominated at C-3 with fused cycloheptane and cis-decahydronaphthalene rings .
  • Barekoxide : Lacks the C-3 bromine; corrected stereochemistry (trans A/B and B/C junctions) confirmed via derivatization from 3-bromobarekoxide .
  • Isopalisol : A bromosesquiterpene from L. luzonensis with a chamigrane skeleton; lacks the fused cycloheptane system .
  • 8-Bromo-chamigren-1-en : A chamigrane-type sesquiterpene from L. majuscula with bromination at C-8 and a distinct bicyclic framework .

Key Structural Data

Compound Molecular Formula Bromine Position Core Skeleton Ring Junctions (A/B, B/C) Source Organism Reference
3-Bromobarekoxide C20H31BrO C-3 Cycloheptane + cis-decalin trans, trans Laurencia luzonensis
Barekoxide C20H32O None Cycloheptane + cis-decalin trans, trans Chelona plysilla erecta
Isopalisol C15H23BrO C-2 Chamigrane cis, trans Laurencia luzonensis
8-Bromo-chamigren-1-en C15H23Br C-8 Chamigrane trans, cis Laurencia majuscula

Notes

  • All structural assignments rely on X-ray crystallography and NMR comparisons, ensuring high confidence in configurations .
  • The absence of bioactivity data for 3-bromobarekoxide represents a gap in current literature.
  • Taxonomic specificity in brominated compound production (e.g., L. luzonensis vs. L. majuscula) suggests ecological niche adaptation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromobarekoxide
Reactant of Route 2
3-Bromobarekoxide

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